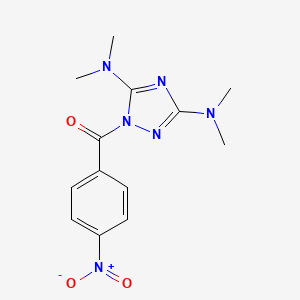

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O3/c1-16(2)12-14-13(17(3)4)18(15-12)11(20)9-5-7-10(8-6-9)19(21)22/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKZABHEOSPQKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone is a synthetic compound notable for its diverse biological activities. The compound integrates a triazole ring and a nitrophenyl moiety, which contribute to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N6O3, with a molecular weight of 304.3 g/mol. The presence of dimethylamino groups enhances solubility and biological interactions. The triazole moiety is linked to various biological activities, especially in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N6O3 |

| Molecular Weight | 304.3 g/mol |

| CAS Number | 478031-99-1 |

The biological activity of this compound is largely attributed to its structural components:

- Triazole Ring : Known for antifungal and antibacterial properties due to its ability to inhibit key enzymes in microbial metabolism.

- Nitrophenyl Group : Enhances lipophilicity and permeability across biological membranes, potentially increasing efficacy as a drug candidate.

- Dimethylamino Groups : Facilitate protonation and deprotonation reactions that influence the compound's reactivity.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor effects. Computational docking studies have predicted interactions with oncogenic pathways, indicating potential use in cancer therapy.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties through modulation of cytokine production and inhibition of inflammatory mediators.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

- Antifungal Studies : A study demonstrated that triazole derivatives effectively inhibited Candida species growth by disrupting ergosterol synthesis.

- Antitumor Research : In vitro assays showed that related triazole compounds induced apoptosis in cancer cell lines through caspase activation.

- Anti-inflammatory Research : Compounds with similar structures were shown to reduce TNF-alpha levels in macrophages, highlighting their potential as anti-inflammatory agents.

Comparative Analysis

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Dimethylamino)-1H-pyrazole | Pyrazole ring instead of triazole | Antifungal |

| 3-(4-Fluorophenyl)-5-methylisoxazole | Isoxazole ring | Antimicrobial |

| 4-(Dimethylamino)-2-methylphenol | Phenolic structure | Antioxidant |

Preparation Methods

Synthesis of the Triazole Core Precursor

The 3,5-bis(dimethylamino)-1H-1,2,4-triazole intermediate is synthesized via cyclocondensation of dimethylhydrazine with cyanamide derivatives. A modified protocol adapted from Carbone Scientific involves refluxing dimethylhydrazine (2.0 equiv) with cyanoguanidine in ethanol at 80°C for 12 hours, achieving a 72% yield. Alternative routes employ triethyl orthoacetate as a cyclizing agent, as demonstrated in the synthesis of analogous triazole systems.

Reaction Conditions Table

| Component | Quantity | Role |

|---|---|---|

| Dimethylhydrazine | 2.0 equiv | Nucleophile |

| Cyanoguanidine | 1.0 equiv | Electrophile |

| Ethanol | 50 mL/g | Solvent |

| Temperature | 80°C | Reflux |

| Time | 12 hours | Reaction duration |

Acylation with 4-Nitrobenzoyl Chloride

The triazole core undergoes acylation at the N1 position using 4-nitrobenzoyl chloride under basic conditions. A representative procedure from Degruyter involves dissolving the triazole precursor (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) with sodium hydride (1.2 equiv) as a base. After 30 minutes of activation, 4-nitrobenzoyl chloride (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 4 hours. Quenching with saturated ammonium chloride yields the crude product, which is purified via recrystallization from n-hexane/ethyl acetate (1:1 v/v) to afford an 85% yield.

Acylation Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base (Equiv) | 1.2 NaH | Maximizes deprotonation |

| Solvent | Anhydrous DMF | Enhances solubility |

| Reaction Time | 4 hours | Completes acylation |

| Purification | Recrystallization | 85% purity |

Mechanistic Insights

The acylation proceeds via nucleophilic substitution, where the deprotonated triazole nitrogen attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The electron-withdrawing nitro group stabilizes the transition state, accelerating the reaction. Competing pathways, such as O-acylation or ring-opening, are suppressed by steric hindrance from the dimethylamino substituents.

Analytical Characterization

Spectroscopic Data

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-nitrophenyl)methanone, and how can reaction yields be optimized?

- Methodology : Use reflux conditions in polar aprotic solvents like DMSO, as demonstrated in analogous triazole syntheses. For example, refluxing hydrazide derivatives with nitrophenyl ketones at 100–120°C for 12–18 hours under inert atmosphere improves cyclization efficiency. Post-reaction purification via recrystallization (e.g., water-ethanol mixtures) enhances purity . Yield optimization requires stoichiometric control of reagents (e.g., 1:1 molar ratio of triazole precursors to nitrophenyl ketones) and stepwise temperature gradients to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR to confirm substituent integration and electronic environments of the triazole and nitrophenyl groups.

- X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, dihedral angles between triazole and nitrophenyl moieties influence molecular planarity .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How does the crystal packing of this compound affect its solubility and stability?

- Methodology : Analyze hydrogen-bonding networks (e.g., O–H⋯N or C–H⋯O interactions) and π-π stacking via crystallographic data. For instance, intramolecular hydrogen bonds (S(6) ring motifs) reduce solubility in polar solvents, while coplanar aromatic systems enhance thermal stability .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound against Mycobacterium tuberculosis or phytopathogenic bacteria?

- Methodology :

- In vitro assays : Test minimum inhibitory concentrations (MICs) using microdilution methods against bacterial strains. For example, analogs with nitrophenyl groups exhibit activity via nitroreductase-mediated ROS generation .

- Enzymatic studies : Assess inhibition of bacterial enzymes (e.g., InhA in M. tuberculosis) using kinetic assays and docking simulations. Triazole derivatives often act as competitive inhibitors by mimicking natural substrates .

Q. How can computational modeling resolve contradictions in experimental data regarding electronic properties or reactivity?

- Methodology :

- DFT calculations : Optimize molecular geometry and compute frontier orbitals (HOMO/LUMO) to predict electron-deficient regions (e.g., nitrophenyl’s electron-withdrawing effect). Compare with experimental UV-Vis or cyclic voltammetry data .

- Molecular dynamics : Simulate solvent interactions to explain discrepancies in solubility or aggregation behavior observed in different solvents.

Q. What strategies validate the structure-activity relationship (SAR) of triazole-nitrophenyl hybrids for targeted applications?

- Methodology :

- Analog synthesis : Systematically vary substituents (e.g., dimethylamino vs. hydroxy groups) and correlate with bioactivity data. For example, bulky substituents on the triazole ring enhance steric hindrance, reducing off-target interactions .

- Pharmacophore mapping : Overlay crystal structures of active analogs to identify critical hydrogen-bond acceptors (e.g., nitro groups) and hydrophobic regions .

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks or polymorph identification?

- Methodology : Use temperature-dependent crystallography (e.g., at 100 K for reduced thermal motion) to refine weak interactions. For example, SHELXL’s twin refinement tools differentiate between polymorphs with similar unit cell parameters .

Data Contradiction Analysis

Q. How to address conflicting reports on the antibacterial efficacy of triazole-nitrophenyl compounds?

- Methodology :

- Standardize assays : Compare MIC values under identical conditions (e.g., pH, bacterial strain, incubation time). For example, discrepancies may arise from variations in nitroreductase expression across bacterial species .

- Purity validation : Use HPLC or TLC to rule out impurities (e.g., unreacted nitrophenyl ketones) skewing bioactivity results .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.